Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the structural elucidation of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid, a molecule of interest in medicinal chemistry. As a senior application scientist, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic and logical workflow, explaining the rationale behind each experimental choice and data interpretation, ensuring a self-validating and robust analytical process.
Introduction: The Thiohydantoin Scaffold
Thiohydantoins, sulfur analogs of hydantoins, are a privileged scaffold in drug discovery, exhibiting a wide array of biological activities.[1] Their synthesis often involves the condensation of α-amino acids with an isothiocyanate, leading to a chiral center at the C5 position. The subject of this guide, (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid, possesses this core structure, featuring a benzyl group at the N1 position and an acetic acid moiety at the C4 position. Accurate structural confirmation is paramount for understanding its chemical behavior, biological activity, and for ensuring intellectual property claims.
Strategic Approach to Structure Elucidation
Our approach is a multi-pronged strategy, leveraging a suite of spectroscopic techniques to build a cohesive and irrefutable structural assignment. The workflow is designed to be sequential and confirmatory, where each piece of data corroborates the others.
Figure 1: A logical workflow for the structure elucidation of (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
Mass Spectrometry: Establishing the Molecular Blueprint
The first step is to determine the accurate mass and, consequently, the molecular formula. High-resolution mass spectrometry (HRMS) is the technique of choice.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
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Analysis Mode: Perform the analysis in both positive and negative ion modes to maximize the chances of observing the molecular ion.
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Data Interpretation:
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In positive ion mode, look for the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.
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In negative ion mode, the deprotonated molecule [M-H]⁻ is expected due to the carboxylic acid functionality.
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The measured mass-to-charge ratio (m/z) should be compared to the theoretical mass of the proposed structure (C₁₂H₁₂N₂O₃S, Molecular Weight: 264.30 g/mol ).[2]
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Expected Fragmentation Pattern:
While detailed fragmentation can be complex, some characteristic losses are anticipated:
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Loss of H₂O (18 Da) from the carboxylic acid.
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Loss of COOH (45 Da).
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Cleavage of the benzyl group (C₇H₇, 91 Da).
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Fragmentation of the thiohydantoin ring.
Infrared (IR) Spectroscopy: A Quick Scan of Functional Groups
IR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in the molecule.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
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Data Interpretation: Look for characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Characteristic broad absorption due to hydrogen bonding. |
| C-H (Aromatic) | 3100-3000 | Stretching vibrations of the benzyl group's aromatic C-H bonds. |
| C-H (Aliphatic) | 3000-2850 | Stretching vibrations of the methylene and methine C-H bonds. |
| C=O (Amide/Carboxylic Acid) | ~1740 and ~1700 | Two distinct carbonyl stretches are expected for the C5-oxo group and the carboxylic acid. The amide carbonyl in the thiohydantoin ring typically appears at a higher wavenumber.[3] |
| C=S (Thioamide) | 1300-1100 | The C=S stretching vibration is a key indicator of the thiohydantoin ring.[4] |
| C=C (Aromatic) | 1600-1450 | Stretching vibrations of the benzene ring. |
Part 2: Unraveling the Connectivity - The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for thiohydantoin derivatives due to its ability to dissolve a wide range of compounds and to observe exchangeable protons.[4]
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Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
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Experiments:
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¹H NMR
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¹³C NMR
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DEPT-135 (to differentiate between CH, CH₂, and CH₃ groups)
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2D COSY (¹H-¹H correlation)
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2D HSQC (¹H-¹³C one-bond correlation)
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2D HMBC (¹H-¹³C long-range correlation)
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¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum will reveal the number of different proton environments and their neighboring protons through spin-spin coupling.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically downfield and may be broad. |
| ~10.5 | singlet | 1H | N³-H | The N-H proton in thiohydantoins is deshielded compared to hydantoins.[4] |
| 7.2-7.4 | multiplet | 5H | Phenyl-H | Protons of the benzyl group. |
| ~4.8 | AB quartet or two doublets | 2H | N¹-CH₂ | The benzylic methylene protons are diastereotopic due to the adjacent chiral center (C4) and will appear as an AB quartet. |
| ~4.5 | doublet of doublets | 1H | C⁴-H | This methine proton is coupled to the two diastereotopic protons of the adjacent methylene group. |
| ~2.8 and ~2.6 | doublet of doublets (each) | 2H | C⁴-CH₂ | These methylene protons are diastereotopic and coupled to the C4-H proton. They will appear as two distinct signals. |
¹³C NMR and DEPT-135 Spectroscopy: Visualizing the Carbon Framework
The ¹³C NMR spectrum provides a count of the unique carbon atoms, and the DEPT-135 experiment helps in assigning them.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~183 | No signal | C² (C=S) | The thiocarbonyl carbon is significantly deshielded and appears at a very low field.[4] |
| ~175 | No signal | C⁵ (C=O) | The amide carbonyl carbon. |
| ~171 | No signal | COOH | The carboxylic acid carbonyl carbon. |
| ~136 | No signal | Phenyl-C (ipso) | The quaternary carbon of the benzene ring attached to the methylene group. |
| ~128.7 | CH | Phenyl-C (ortho, meta) | Aromatic carbons of the benzyl group. |
| ~127.5 | CH | Phenyl-C (para) | Aromatic carbons of the benzyl group. |
| ~58 | CH | C⁴ | The methine carbon of the thiohydantoin ring. |
| ~45 | CH₂ | N¹-CH₂ | The benzylic methylene carbon. |
| ~35 | CH₂ | C⁴-CH₂ | The methylene carbon of the acetic acid side chain. |
2D NMR Spectroscopy: Connecting the Dots
2D NMR experiments are crucial for unambiguously connecting the proton and carbon signals, confirming the proposed structure.
2.3.1 COSY (Correlation Spectroscopy): Identifying ¹H-¹H Couplings
The COSY spectrum will show correlations between protons that are coupled to each other (typically through 2 or 3 bonds).
Figure 2: Expected key COSY correlations for (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid.
2.3.2 HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling).[5]
Expected Key HSQC Correlations:
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The proton at ~4.5 ppm will correlate with the carbon at ~58 ppm (C⁴).
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The protons at ~2.8 and ~2.6 ppm will correlate with the carbon at ~35 ppm (C⁴-CH₂).
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The protons at ~4.8 ppm will correlate with the carbon at ~45 ppm (N¹-CH₂).
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The aromatic protons will correlate with their respective aromatic carbons.
2.3.3 HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Connectivity
The HMBC spectrum is arguably the most powerful tool for piecing together the molecular skeleton, as it shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[5][6]
Sources
- 1. scispace.com [scispace.com]
- 2. 52730-34-4|2-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-yl)acetic acid|BLD Pharm [bldpharm.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
